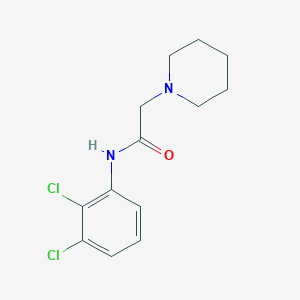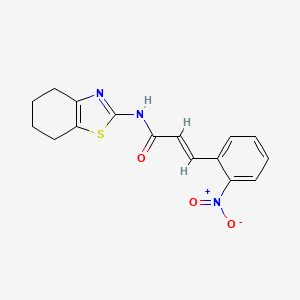
(4,5-dimethoxy-2-nitrobenzyl)isopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-dimethoxy-2-nitrobenzyl)isopropylamine, also known as DON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DON is a derivative of the phenethylamine family and has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
(4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of (4,5-dimethoxy-2-nitrobenzyl)isopropylamine is in the development of new drugs for the treatment of various diseases. (4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to exhibit potent antitumor activity and has been studied as a potential chemotherapeutic agent. Additionally, (4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.
Mechanism of Action
The mechanism of action of (4,5-dimethoxy-2-nitrobenzyl)isopropylamine is not fully understood. However, studies have shown that (4,5-dimethoxy-2-nitrobenzyl)isopropylamine acts as a potent inhibitor of protein synthesis, which may contribute to its antitumor effects. Additionally, (4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to modulate the activity of various enzymes and receptors in the body, which may contribute to its other physiological effects.
Biochemical and Physiological Effects:
(4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, (4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to exhibit potent antioxidant activity. Additionally, (4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4,5-dimethoxy-2-nitrobenzyl)isopropylamine in lab experiments is its potent and selective activity. (4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to exhibit potent activity against cancer cells, making it a promising candidate for the development of new chemotherapeutic agents. Additionally, (4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to exhibit potent antioxidant activity, making it a useful tool for studying the role of oxidative stress in various diseases. However, one of the limitations of using (4,5-dimethoxy-2-nitrobenzyl)isopropylamine in lab experiments is its potential toxicity. (4,5-dimethoxy-2-nitrobenzyl)isopropylamine has been found to exhibit toxic effects in some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (4,5-dimethoxy-2-nitrobenzyl)isopropylamine. One area of research is the development of new drugs based on the structure of (4,5-dimethoxy-2-nitrobenzyl)isopropylamine. Researchers are currently exploring the potential of (4,5-dimethoxy-2-nitrobenzyl)isopropylamine derivatives as chemotherapeutic agents and pain medications. Additionally, researchers are investigating the potential of (4,5-dimethoxy-2-nitrobenzyl)isopropylamine as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are studying the mechanism of action of (4,5-dimethoxy-2-nitrobenzyl)isopropylamine in order to gain a better understanding of its biochemical and physiological effects.
Synthesis Methods
The synthesis of (4,5-dimethoxy-2-nitrobenzyl)isopropylamine is a multi-step process that involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with isopropylamine in the presence of a reducing agent. The reaction proceeds through a series of intermediates and requires careful control of reaction conditions to obtain a high yield of the final product.
properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(2)13-7-9-5-11(17-3)12(18-4)6-10(9)14(15)16/h5-6,8,13H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRLNFHIZJEIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethoxy-2-nitrobenzyl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)

![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)

![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)


![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)